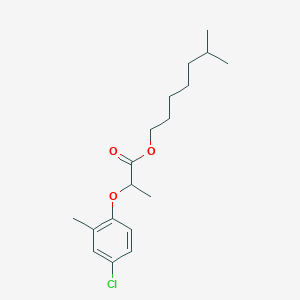
Mecoprop-isooctyl
Overview
Description
Mecoprop-isooctyl, also known as isooctyl (RS)-2-[(4-chloro-o-tolyl)oxy]propionate, is a derivative of mecoprop . It is a herbicide that belongs to the phenoxypropionic group .
Synthesis Analysis
Mecoprop-isooctyl can be synthesized using a solid-liquid phase transfer catalysis method with K2CO3 as a mild base and toluene as a solvent . Another method involves the use of a bulk polymerization method to prepare a homogeneous molecularly imprinted polymer (MIP) for the specific extraction of the herbicide mecoprop .Molecular Structure Analysis
The molecular formula of Mecoprop-isooctyl is C18H27ClO3 . The systematic name is 6-Methylheptyl 2- (4-chloro-2-methylphenoxy)propanoate .Chemical Reactions Analysis
The synthesis of Mecoprop-isooctyl involves O-alkylation of 4-chloro-2-methyl phenol . The reaction is catalyzed by a solid-liquid phase transfer catalyst and results in the formation of Mecoprop methyl ester .Physical And Chemical Properties Analysis
Mecoprop-isooctyl has a molecular weight of 326.858 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 397.1±27.0 °C at 760 mmHg, and a flash point of 130.4±22.7 °C . It has 3 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Use as a Herbicide
- Scientific Field : Agriculture and Environmental Science .
- Summary of the Application : Mecoprop-P, a variant of Mecoprop, is used as a herbicide on winter and spring wheat (including durum and spelt), barley, rye, oats, and triticale .
- Results or Outcomes : The source does not provide specific results or outcomes of this application .
Use in Water Treatment
- Scientific Field : Environmental Science and Chemistry .
- Summary of the Application : A molecularly imprinted polymer (MIP) for Mecoprop (MCPP) was prepared for the specific extraction of the herbicide from water samples .
- Methods of Application : The MIP was prepared through non-covalent bulk polymerization and evaluated using batch adsorption experiments .
- Results or Outcomes : The adsorption capacity of the MIP in spiked bottled water and groundwater samples showed that the polymer could effectively extract MCPP from bottled water and groundwater with the recovery of 70.5% and 65.1%, respectively .
Risk Assessment in Pesticide Use
- Scientific Field : Environmental Science and Toxicology .
- Summary of the Application : The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of the active substance Mecoprop-P .
- Methods of Application : The review was based on the evaluation of the representative uses of Mecoprop-P as a herbicide .
- Results or Outcomes : The conclusions were reached on the basis of the evaluation of the representative uses of Mecoprop-P as a herbicide .
Use in Biomaterials
- Scientific Field : Materials Science and Biomedical Engineering .
- Summary of the Application : Sulfonated molecules, including Mecoprop, have been used in the field of biomaterials .
- Methods of Application : The sulfonation process, involving the biotransformation of molecules, holds significant importance as a fundamental pathway .
- Results or Outcomes : This review addresses sulfonated biomaterials’ role in regenerative medicine, drug delivery, and tissue engineering challenges .
Treatment of Herbicides in Wastewater
- Scientific Field : Environmental Science and Engineering .
- Summary of the Application : A commercially available herbicide mix, WeedEx, containing 2,4-D, mecoprop, and dicamba, was subjected to treatment using membrane bioreactor (MBR) technology .
- Methods of Application : The three herbicides, in simulated wastewater with a chemical oxygen demand of 745 mg/L, were introduced to the MBR at concentrations ranging from 300 μg/L to 3.5 mg/L .
- Results or Outcomes : 2,4-D was reduced by more than 99.0% within 12 days. Mecoprop and dicamba were more persistent and reduced by 69.0 and 75.4%, respectively, after 112 days of treatment .
Photocatalytic Degradation
- Scientific Field : Environmental Science and Chemistry .
- Summary of the Application : The kinetics of mecoprop degradation was studied using UV light .
- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves the use of UV light and a photocatalyst .
- Results or Outcomes : The source does not provide specific results or outcomes of this application .
Safety And Hazards
properties
IUPAC Name |
6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-13(2)8-6-5-7-11-21-18(20)15(4)22-17-10-9-16(19)12-14(17)3/h9-10,12-13,15H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERAAUJOZXWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034706 | |
| Record name | Mecoprop-isooctyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, isooctyl ester | |
CAS RN |
28473-03-2 | |
| Record name | Mecoprop-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecoprop-isooctyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl 2-(4-chloro-2-methylphenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP-ISOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0068YA84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




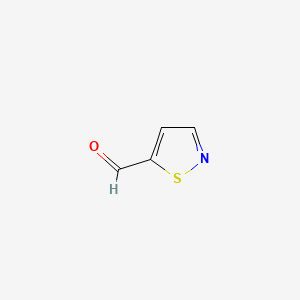
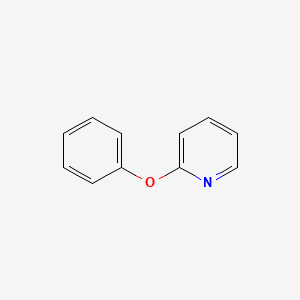

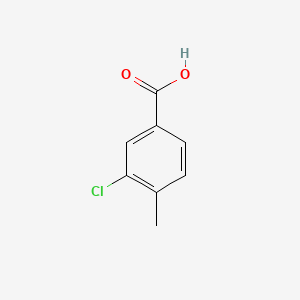
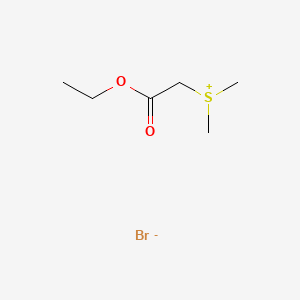

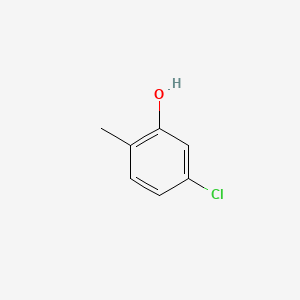
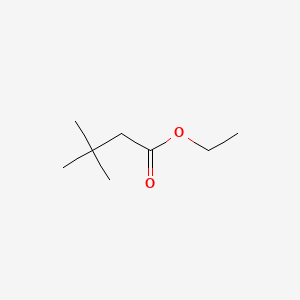
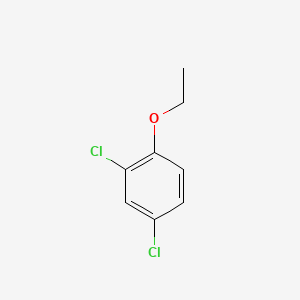


![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)
